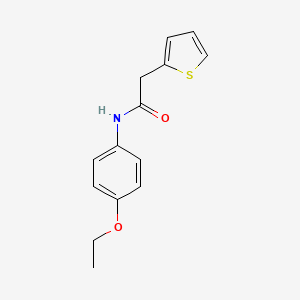

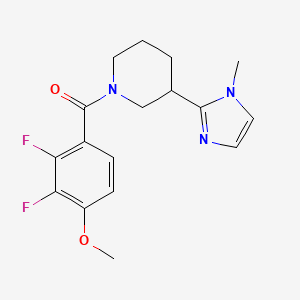

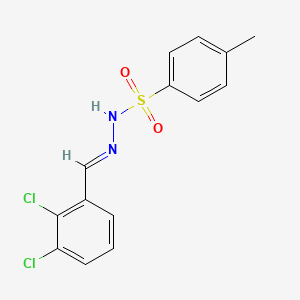

N-(4-ethoxyphenyl)-2-(2-thienyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide compounds typically involves reactions such as acylation, where an acyl group is introduced to an aromatic amine. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate, highlighting a common approach to synthesizing acetamide derivatives through acylation reactions (Ping, 2007).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives often employs techniques such as X-ray diffraction and NMR spectroscopy. These analyses reveal insights into the crystal structure and molecular configurations, critical for understanding the compound's chemical behavior. For instance, the crystal structure of an anticancer drug derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was determined using X-ray diffraction, elucidating its orthorhombic crystal system and intermolecular hydrogen bonding patterns (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including hydrogenation and carbonylation, influenced by their molecular structure. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases the chemical reactivity of these compounds under specific conditions (Zhang Qun-feng, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of acetamide derivatives are crucial for their application in various fields. These properties are determined through experimental analysis, providing a foundation for predicting the behavior of these compounds in different environments.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity, stability, and functional group behavior, are essential for their utility in synthetic chemistry and applications beyond. Studies focusing on modifications to the acetamide group or the aromatic ring, such as silylation or acetylation, provide insights into the versatility and reactivity of these compounds (Nikonov et al., 2016).

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation

Chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), demonstrate the utility of acetamide derivatives in synthesizing intermediates for antimalarial drugs. This process uses immobilized lipase for the monoacetylation of amino groups, showcasing the importance of acetamide derivatives in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Herbicide Metabolism

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes reveal the biological transformations these compounds undergo, which is crucial for understanding their environmental impact and safety profiles. This research underscores the importance of acetamide derivatives in the development and evaluation of agricultural chemicals (Coleman et al., 2000).

Green Synthesis Applications

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide by Zhang Qun-feng (2008) highlights the environmental benefits of using novel catalysts for the production of azo disperse dyes. This approach minimizes harmful byproducts and energy consumption, illustrating the role of acetamide derivatives in sustainable industrial practices (Zhang, 2008).

Protein Tyrosine Phosphatase Inhibitors

Acetamide derivatives have been explored as inhibitors of protein tyrosine phosphatase 1B, a target for antidiabetic therapies. This research, conducted by Saxena et al. (2009), indicates the potential for acetamide derivatives in the development of new treatments for diabetes (Saxena et al., 2009).

Molecular Structure and Drug Development

Investigations into the molecular structures of acetamide derivatives, such as the work by Karmakar et al. (2009), provide essential insights into the design and optimization of new pharmaceuticals. Understanding the structural basis of drug interactions can lead to more effective and safer medications (Karmakar et al., 2009).

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-17-12-7-5-11(6-8-12)15-14(16)10-13-4-3-9-18-13/h3-9H,2,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUHAWDXMLMHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)